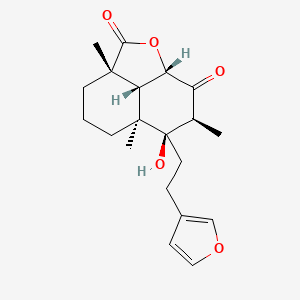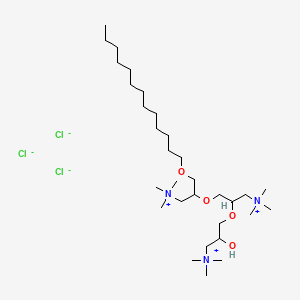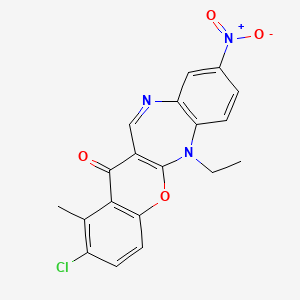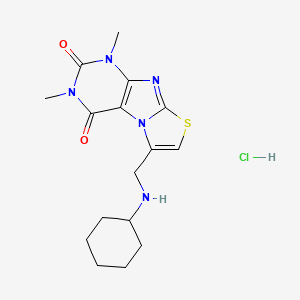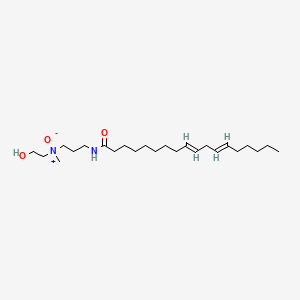
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring fused with a thioxo group, a bromophenyl group, and a phenyl group
準備方法
The synthesis of 1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with malononitrile and thiourea in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent choice, and reaction time .
化学反応の分析
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like iodine in methanol.
Reduction: Reduction reactions can modify the thioxo group to a thiol group under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its potential as a drug candidate.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the thioxo and bromophenyl groups.
Quinoline Derivatives: These compounds have a similar heterocyclic structure but differ in the functional groups attached to the ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
89451-39-8 |
|---|---|
分子式 |
C18H13BrN2S |
分子量 |
369.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13BrN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10,15-16H,(H,21,22) |
InChIキー |
CUGLMAWCQUGFSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


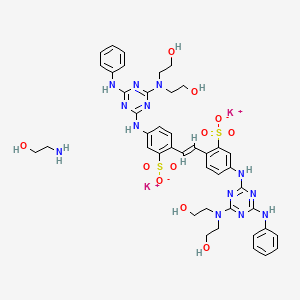
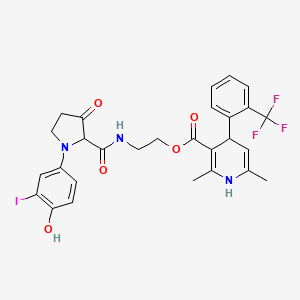
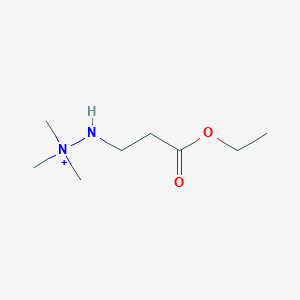
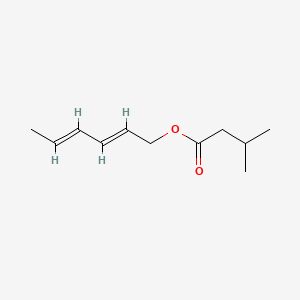
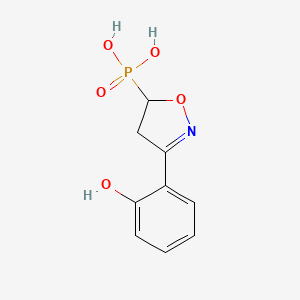
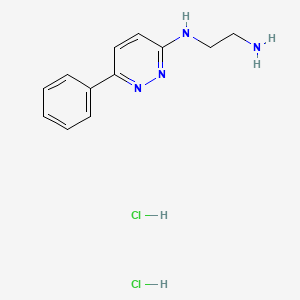
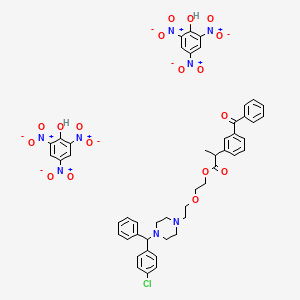
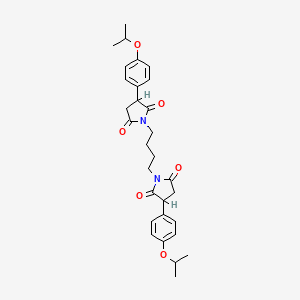
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
